molecular formula C8H14OSi B14800095 Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane

Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane

Cat. No.: B14800095
M. Wt: 154.28 g/mol
InChI Key: VMTZLISUVMPKNN-UHFFFAOYSA-N
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Description

Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane is an organosilicon compound with the molecular formula C9H16OSi. It is characterized by the presence of a trimethylsilyl group attached to a propargyl ether, which in turn is connected to an epoxide ring. This compound is of interest due to its unique chemical structure and reactivity, making it valuable in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with an epoxide-containing compound under basic conditions. The reaction typically requires a catalyst, such as a palladium complex, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxiranes, while reduction can produce diols .

Scientific Research Applications

Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane exerts its effects involves its ability to participate in various chemical reactionsThese properties make the compound versatile in chemical synthesis and applications .

Comparison with Similar Compounds

Similar Compounds

    Propargyloxytrimethylsilane: Similar in structure but lacks the epoxide ring.

    Trimethylsilylacetylene: Contains the trimethylsilyl group but does not have the propargyl ether or epoxide ring.

    Trimethylsilylpropargyl alcohol: Similar but with a hydroxyl group instead of an epoxide.

Uniqueness

Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane is unique due to the combination of the trimethylsilyl group, propargyl ether, and epoxide ring. This combination imparts distinct reactivity and versatility, making it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C8H14OSi

Molecular Weight

154.28 g/mol

IUPAC Name

trimethyl-[3-(oxiran-2-yl)prop-1-ynyl]silane

InChI

InChI=1S/C8H14OSi/c1-10(2,3)6-4-5-8-7-9-8/h8H,5,7H2,1-3H3

InChI Key

VMTZLISUVMPKNN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CCC1CO1

Origin of Product

United States

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